bis-(2,3,5,6-1H,4H-tetrahydroquinolizino[9,9a,1-gh]coumarin-3-yl)carbonyl
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Overview
Description
Bis-(2,3,5,6-1H,4H-tetrahydroquinolizino[9,9a,1-gh]coumarin-3-yl)carbonyl: is a complex organic compound with the molecular formula C31H28N2O5 and a molecular weight of 508.564 g/mol . This compound is characterized by its unique structure, which includes a quinolizino and coumarin moiety, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-(2,3,5,6-1H,4H-tetrahydroquinolizino[9,9a,1-gh]coumarin-3-yl)carbonyl typically involves multi-step organic reactions. The process begins with the preparation of the quinolizino and coumarin intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Bis-(2,3,5,6-1H,4H-tetrahydroquinolizino[9,9a,1-gh]coumarin-3-yl)carbonyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolizino-coumarin derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .
Scientific Research Applications
Chemistry: In chemistry, bis-(2,3,5,6-1H,4H-tetrahydroquinolizino[9,9a,1-gh]coumarin-3-yl)carbonyl is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological macromolecules makes it valuable for investigating biochemical pathways .
Medicine: Its structural features may allow it to act as a pharmacophore, leading to the discovery of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and advanced materials .
Mechanism of Action
The mechanism of action of bis-(2,3,5,6-1H,4H-tetrahydroquinolizino[9,9a,1-gh]coumarin-3-yl)carbonyl involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Coumarin: A simpler analog with a similar core structure but lacking the quinolizino moiety.
Quinolizidine: A compound with a similar quinolizino structure but without the coumarin component.
Uniqueness: Bis-(2,3,5,6-1H,4H-tetrahydroquinolizino[9,9a,1-gh]coumarin-3-yl)carbonyl is unique due to its combined quinolizino and coumarin structure. This dual functionality provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C31H28N2O5 |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
14-(4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-14-carbonyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one |
InChI |
InChI=1S/C31H28N2O5/c34-25-11-5-19-15-17-3-1-13-32-23(9-7-21(27(17)32)30(19)37-25)29(36)24-10-8-22-28-18(4-2-14-33(24)28)16-20-6-12-26(35)38-31(20)22/h5-6,11-12,15-16,23-24H,1-4,7-10,13-14H2 |
InChI Key |
QGFSTFKEFJOBMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=CC(=O)O4)CCC(N3C1)C(=O)C5CCC6=C7C(=CC8=C6N5CCC8)C=CC(=O)O7 |
Origin of Product |
United States |
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